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Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

Get Quote

Executive Summary & Structural Architecture
7-Azaspiro[4.6]undecane represents a distinct class of spirocyclic amines where a five-

membered cyclopentane ring is fused to a seven-membered azepane ring at a single

quaternary carbon. Unlike flat aromatic scaffolds (e.g., phenyl, pyridyl), this molecule offers a

high fraction of saturated carbon atoms (

), providing three-dimensional complexity that enhances solubility and metabolic stability while
offering novel IP space.

Structural Definition and Numbering
The IUPAC numbering for spiro[4.6]undecane systems initiates at the smaller ring, proceeds

through the spiro center, and traverses the larger ring.

Formula:

Molecular Weight: 153.27 g/mol

Spiro Junction: Position 5[1][2]
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Nitrogen Position: Position 7 (Beta to the spiro center in the 7-membered ring)

Visualization of Connectivity
The following diagram illustrates the logical connectivity and numbering scheme essential for

derivatization.
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Figure 1: Connectivity map of 7-Azaspiro[4.6]undecane showing the spiro-fusion at C5 and

nitrogen insertion at N7.

Physicochemical Profile
The integration of the 7-azaspiro[4.6]undecane scaffold into a drug candidate significantly

alters the physicochemical landscape compared to piperidine or acyclic amine analogues.

Key Parameters Table
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Parameter Value (Approx.)[2][3][4][5] Context & Significance

Molecular Weight 153.27 Da

Fragment-like; ideal for Lead-

Like space (ngcontent-ng-

c2372798075="" _nghost-ng-

c102404335="" class="inline

ng-star-inserted">

Da).

cLogP 2.1 – 2.4

Moderate lipophilicity. The

spiro-cyclopentyl group adds

hydrophobic bulk compared to

simple azepane.

pKa (Conj. Acid) 10.8 – 11.2

Highly basic secondary amine.

Similar to azepane (

). Requires salt formation for

handling.

TPSA 12.03 Å²

Low polar surface area,

suggesting excellent passive

membrane permeability (BBB

penetrant potential).

H-Bond Donors 1 Secondary amine (NH).

Fsp3 1.0

Fully saturated. correlates with

higher clinical success rates

due to lower promiscuity.

The "Spiro Effect" on Solubility and Metabolism
Solubility: Unlike planar aromatic rings that stack efficiently (reducing solubility), the orthogonal

orientation of the cyclopentane and azepane rings in 7-azaspiro[4.6]undecane disrupts crystal

packing lattice energy. This generally results in higher thermodynamic solubility for spiro-

containing drugs compared to their flat analogues.
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Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that

position. Furthermore, the steric bulk of the cyclopentane ring can shield the adjacent carbons

(C6 and C11) from CYP450-mediated hydroxylation, a common liability in simple azepanes.

Experimental Characterization Protocols
To validate the physicochemical properties of this scaffold within a specific lead series, the

following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)
Because 7-azaspiro[4.6]undecane is a strong base, accurate pKa determination is critical for

predicting ionization at physiological pH (7.4).

Methodology:

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (if

solubility is limited) at 25°C.

Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

Titration: Titrate with 0.1 M NaOH standardized solution.

Data Processing: Use the Bjerrum plot method to identify the inflection point.

Validation: Run a standard (e.g., piperidine, pKa 11.[6]12) in parallel.

LogD Lipophilicity Assay (Shake-Flask / HPLC)
Workflow Logic: Since the molecule is ionizable,

is more relevant than

.
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Start: 7-Azaspiro[4.6]undecane Sample

Phase Preparation
Octanol (sat. buffer) + Buffer (sat. octanol)

Equilibration
Shake 24h @ 25°C

Phase Separation
Centrifuge > Separate Layers

Quantification (HPLC-UV/MS)
Measure Conc. in Both Phases

Calculation
LogD = log([Org]/[Aq])

Click to download full resolution via product page

Figure 2: Standardized workflow for LogD determination.

Synthetic Accessibility & Derivatization[9]
Accessing the 7-azaspiro[4.6]undecane core typically involves constructing the spiro-junction

prior to ring closure.

Common Synthetic Pathway:

Alkylation: Double alkylation of a cyclopentane precursor (e.g., cyclopentanecarbaldehyde or

nitrile) with a suitable dielectrophile.
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Ring Closing Metathesis (RCM): A powerful method involves forming the 7-membered ring

via RCM of diallyl precursors attached to the cyclopentane core, followed by hydrogenation.

Beckmann Rearrangement: Expansion of a spiro[4.5]decan-one oxime can yield the 7-

membered lactam, which is reduced to the amine.

Note: Commercial building blocks are increasingly available (e.g., as HCl salts) from vendors

like Enamine and SpiroChem, facilitating rapid SAR exploration.

Drug Discovery Applications
Case Study: Bioisosteric Replacement
In GPCR antagonist programs, replacing a 4-phenylpiperidine moiety with 7-
azaspiro[4.6]undecane often yields:

Improved Selectivity: The vector of the N-substituent changes relative to the hydrophobic

bulk, potentially avoiding off-target clashes (e.g., hERG).

Patentability: Moving from generic rings to spirocycles generates novel chemical matter.[7]

Comparative Analysis: Spiro vs. Flat
Feature 4-Phenylpiperidine (Flat)

7-Azaspiro[4.6]undecane
(3D)

Geometry Planar/Chair Orthogonal/Twisted

Solubility Low to Moderate High (Disrupted packing)

Metabolic Hotspots Exposed aromatic ring Sterically shielded core

Complexity (Fsp3) Low High (1.0)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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